N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide
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Overview
Description
N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzoic acid, benzylamine, and N-methylbenzamide.
Acylation Reaction: The 2,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is carried out under anhydrous conditions to prevent hydrolysis.
Amidation Reaction: The acid chloride is then reacted with benzylamine in the presence of a base such as triethylamine (Et3N) to form the intermediate benzyl-2,5-dimethoxybenzamide.
N-Methylation: Finally, the intermediate is subjected to N-methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide can be compared with other similar benzamide derivatives, such as:
N-benzyl-4-(2,5-dimethoxybenzoyl)benzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
N-methyl-4-(2,5-dimethoxybenzoyl)benzamide: Lacks the benzyl group, which may influence its solubility and pharmacokinetic properties.
N-benzyl-4-(2,5-dimethoxybenzoyl)-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, which may alter its potency and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.
Properties
IUPAC Name |
N-benzyl-4-(2,5-dimethoxybenzoyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-25(16-17-7-5-4-6-8-17)24(27)19-11-9-18(10-12-19)23(26)21-15-20(28-2)13-14-22(21)29-3/h4-15H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSVTJXGLOECLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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